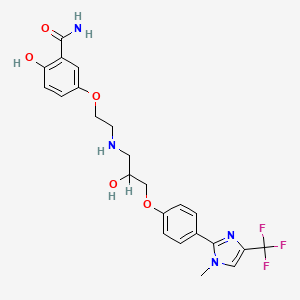

CGP 20712

Beschreibung

Eigenschaften

CAS-Nummer |

137888-49-4 |

|---|---|

Molekularformel |

C23H25F3N4O5 |

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide |

InChI |

InChI=1S/C23H25F3N4O5/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33) |

InChI-Schlüssel |

GKJZEKSHCJELPL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino)-3-(4-(1-methyl-4-trifluoromethyl-2-imidazoylyl)phenoxy)-2-propanol methanesulfonate 2-hydroxy-5-(2-(hydroxy-3-(4-((1-methyl-4-trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)aminoethoxy)benzamide CGP 20712 CGP 20712A CGP 26505 CGP-20712 CGP-20712-A CGP-20712A CGP-26505 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CGP 20712

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable pharmacological tool for the characterization and differentiation of β-adrenergic receptor subtypes. Its primary mechanism of action is the competitive and selective blockade of β1-adrenoceptors, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like adrenaline and noradrenaline. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Antagonism

This compound exerts its pharmacological effects through competitive binding to β1-adrenergic receptors.[1] As an antagonist, it occupies the receptor's binding site without activating it, thereby preventing the binding of endogenous agonists such as adrenaline and noradrenaline. This blockade effectively inhibits the physiological responses mediated by β1-adrenoceptor activation.

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP, a second messenger, activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, culminating in a physiological response. In cardiac tissue, for instance, this cascade results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. This compound, by blocking the initial step of agonist binding, effectively abrogates this entire signaling pathway.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Parameter | Value | Receptor Subtype | Notes |

| IC50 | 0.7 nM | β1-adrenoceptor | The half maximal inhibitory concentration required to displace a radioligand from the β1-adrenoceptor.[2] |

| Ki | 0.3 nM | β1-adrenoceptor | The inhibition constant, representing the affinity of this compound for the β1-adrenoceptor.[1] |

| Selectivity | ~10,000-fold | β1 vs. β2 | This compound exhibits a significantly higher affinity for the β1-adrenoceptor compared to the β2-adrenoceptor.[2] |

| KB | 0.3 nmol/l | β1-adrenoceptor | The equilibrium dissociation constant for a competitive antagonist.[3] |

Table 1: Affinity and Potency of this compound for β1-Adrenoceptors

Experimental Protocols

The characterization of this compound's mechanism of action relies on two key experimental assays: radioligand binding assays and adenylyl cyclase functional assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the affinity (Ki) of this compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the IC50 and Ki of this compound at β1 and β2-adrenoceptors.

Materials:

-

Membrane Preparation: Membranes from tissues or cells expressing β-adrenoceptors (e.g., rat neocortex for a mixed population of β1 and β2, and rat cerebellum for a predominantly β2 population).

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist.

-

Competitor: CGP 20712A.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

-

Assay Setup: In a final volume of 250 µL, add the following to assay tubes:

-

50 µL of membrane suspension.

-

50 µL of [3H]DHA (at a concentration near its Kd, e.g., 1 nM).

-

50 µL of a range of concentrations of CGP 20712A (e.g., 10^-12 M to 10^-4 M).

-

For total binding, add 50 µL of buffer instead of the competitor.

-

For non-specific binding, add a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol).

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CGP 20712A to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of β-adrenoceptor blockade by this compound, which is the inhibition of adenylyl cyclase activity.

Objective: To determine the inhibitory effect of this compound on agonist-stimulated adenylyl cyclase activity.

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Agonist: Isoprenaline (a non-selective β-adrenoceptor agonist).

-

Antagonist: CGP 20712A.

-

Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and MgCl2.

-

Stopping Solution: e.g., a solution containing EDTA and a tracer amount of [3H]cAMP.

-

cAMP Assay Kit: (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Protocol:

-

Pre-incubation: Pre-incubate the membrane preparation with various concentrations of CGP 20712A for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Stimulation: Initiate the adenylyl cyclase reaction by adding the assay buffer containing a fixed concentration of isoprenaline (e.g., a concentration that elicits a submaximal response).

-

Incubation: Incubate for a specific time (e.g., 10 minutes) at 30°C.

-

Termination: Stop the reaction by adding the stopping solution and boiling the samples.

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable cAMP assay kit.

-

Data Analysis:

-

Plot the amount of cAMP produced as a function of the log concentration of CGP 20712A.

-

Determine the IC50 value of CGP 20712A for the inhibition of isoprenaline-stimulated adenylyl cyclase activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion

This compound is a cornerstone tool in adrenergic pharmacology due to its high potency and remarkable selectivity for the β1-adrenoceptor. Its mechanism of action, centered on competitive antagonism of the β1-receptor, has been rigorously defined through radioligand binding and functional assays. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize or further investigate this important compound.

References

CGP 20712 A: A Comprehensive Technical Guide to a Highly Selective β1-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CGP 20712 A, a potent and highly selective antagonist of the β1-adrenergic receptor. This document details its pharmacological properties, mechanism of action, and the experimental protocols utilized for its characterization, offering a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to this compound A

This compound A is a synthetic, organic compound recognized for its exceptional selectivity for the β1-adrenergic receptor over other adrenergic receptor subtypes.[1][2][3] This high degree of selectivity makes it an invaluable pharmacological tool for the specific investigation of β1-adrenergic signaling pathways and a lead compound in the development of cardioselective drugs. Chemically, it is identified as 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate.[4] Its primary mechanism of action involves competitive binding to β1-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline and inhibiting their downstream effects.[2][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound A have been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound A for Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Reference |

| Human β1 | 0.3 | 9.52 | [2][3] |

| Human β2 | - | - | |

| Human β3 | - | - | |

| Rat β1 | - | - | |

| Rat β2 | - | - |

Ki (inhibition constant) represents the concentration of the antagonist that occupies 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.

Table 2: Functional Potency and Selectivity of this compound A

| Parameter | Value | Receptor Subtype | Assay Conditions | Reference |

| IC50 | 0.7 nM | β1-adrenergic receptor | Inhibition of adenylyl cyclase | [1] |

| β2/β1 Selectivity Ratio | ~10,000-fold | β1 vs. β2 | Radioligand binding assay | [1][4] |

| β3/β1 Selectivity Ratio | 4169-fold | β1 vs. β3 | Radioligand binding assay | [5][6] |

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a biological response by 50%. The selectivity ratio is calculated from the ratio of Ki or IC50 values for the different receptor subtypes.

Signaling Pathways and Mechanism of Action

This compound A acts as a competitive antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs signaling pathway.[7] In its resting state, the β1-adrenergic receptor is associated with a heterotrimeric G-protein consisting of Gαs, Gβ, and Gγ subunits.

Upon binding of an agonist (e.g., adrenaline), the receptor undergoes a conformational change, leading to the dissociation of GDP from the Gαs subunit and the binding of GTP. This activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.

This compound A competitively binds to the β1-adrenergic receptor, preventing agonist binding and thereby blocking the entire downstream signaling cascade.

Experimental Protocols

The characterization of this compound A relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound A for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

4.1.1. Materials

-

Cell Membranes: Membranes prepared from cells or tissues expressing the β1-adrenergic receptor (e.g., CHO cells stably expressing the human β1-AR, rat cardiac ventricular membranes).

-

Radioligand: A non-selective β-adrenergic antagonist radiolabeled with a high-specific-activity isotope (e.g., [3H]Dihydroalprenolol ([3H]DHA) or [125I]Iodocyanopindolol).

-

This compound A: A stock solution of known concentration.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective β-adrenergic antagonist (e.g., 10 µM propranolol).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at room temperature.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

Filtration Apparatus.

-

Scintillation Counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of non-specific antagonist (e.g., propranolol).

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound A.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4.1.3. Data Analysis

-

Calculate the specific binding at each concentration of this compound A by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound A concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound A to inhibit agonist-stimulated adenylyl cyclase activity, providing a measure of its functional antagonism (IC50).

4.2.1. Materials

-

Cell Membranes: Membranes from cells expressing the β1-adrenergic receptor.

-

Agonist: A β-adrenergic agonist (e.g., isoproterenol).

-

This compound A: A stock solution of known concentration.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, ATP, a GTP source, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., ELISA, HTRF).

4.2.2. Procedure

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound A.

-

Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., isoproterenol at its EC80) to all wells except the basal control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

Termination: Stop the reaction by adding a stop solution (often provided in the cAMP detection kit).

-

cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable detection method according to the manufacturer's instructions.

4.2.3. Data Analysis

-

Subtract the basal cAMP level from all other values.

-

Plot the percentage of agonist-stimulated cAMP production against the logarithm of the this compound A concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Selectivity Profile

A key feature of this compound A is its remarkable selectivity for the β1-adrenergic receptor. This selectivity is crucial for its use as a specific pharmacological tool and for minimizing off-target effects in potential therapeutic applications.

Conclusion

This compound A stands out as a highly potent and selective β1-adrenergic antagonist. Its well-characterized pharmacological profile, supported by robust in vitro data, makes it an indispensable tool for researchers investigating the physiological and pathophysiological roles of the β1-adrenergic receptor. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reproducible characterization of this and other similar compounds, facilitating further advancements in cardiovascular pharmacology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

CGP 20712 A: A Technical Guide to a Seminal β1-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 A, chemically known as 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate, is a highly potent and selective β1-adrenoceptor antagonist that has played a pivotal role in the pharmacological characterization of adrenergic receptors.[1] Developed by Ciba-Geigy, its remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor has established it as an indispensable tool in cardiovascular research and drug discovery. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols associated with this compound A, designed to equip researchers with the detailed information necessary for its effective application.

Discovery and History

Pharmacological Profile

This compound A is a competitive antagonist at the β1-adrenoceptor. Its high affinity for this receptor subtype allows it to effectively block the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby inhibiting their downstream signaling effects.[2][3]

Quantitative Pharmacological Data

The pharmacological profile of this compound A is distinguished by its sub-nanomolar affinity for the β1-adrenoceptor and its profound selectivity over the β2-adrenoceptor. This is quantitatively summarized in the tables below.

| Parameter | Value | Species | Tissue/System | Reference |

| Binding Affinity (Ki) | ||||

| β1-adrenoceptor | 0.3 nM | Rat | Not Specified | [2][3] |

| Inhibitory Concentration (IC50) | ||||

| β1-adrenoceptor | 0.7 nM | Not Specified | Not Specified | [4] |

| Selectivity | ||||

| β2/β1 IC50 Ratio | ~10,000-fold | Rat | Neocortical Membranes | [1] |

Table 1: Binding Affinity and Potency of this compound A

| Parameter | Agonist | This compound A Concentration | Effect | Species | Tissue | Reference |

| Functional Antagonism | (-)-Adrenaline | 300 nM | Unmasks β2-adrenoceptor-mediated effects | Rat | Sinoatrial Node | [5] |

Table 2: Functional Activity of this compound A

Mechanism of Action and Signaling Pathways

This compound A exerts its effects by competitively binding to β1-adrenoceptors, which are G-protein coupled receptors (GPCRs) predominantly found in cardiac tissue. This binding prevents the association of endogenous agonists, thereby inhibiting the canonical β1-adrenergic signaling cascade.

Canonical β1-Adrenergic Signaling Pathway

The primary signaling pathway initiated by β1-adrenoceptor activation is the Gs-adenylyl cyclase-cAMP-PKA cascade. This compound A blocks this pathway at its inception.

Canonical β1-Adrenergic Signaling Pathway Blockade by this compound A

Experimental Protocols

The high selectivity of this compound A makes it an invaluable tool for distinguishing between β1- and β2-adrenoceptor populations in a given tissue. The following is a representative protocol for a competitive radioligand binding assay using this compound A to characterize β-adrenoceptor subtypes, based on the principles described in the literature.

Radioligand Binding Assay for β-Adrenoceptor Subtype Quantification

Objective: To determine the relative proportions of β1- and β2-adrenoceptors in a tissue sample (e.g., rat neocortex) using [3H]dihydroalprenolol ([3H]DHA) and this compound A.

Materials:

-

Tissue of interest (e.g., rat neocortex, cerebellum)

-

[3H]dihydroalprenolol ([3H]DHA)

-

This compound A

-

Propranolol (for non-specific binding determination)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes containing a constant concentration of [3H]DHA (typically at or near its Kd).

-

Add increasing concentrations of this compound A to the tubes.

-

Include tubes for total binding (only [3H]DHA) and non-specific binding ([3H]DHA + a high concentration of propranolol, e.g., 1 µM).

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding of [3H]DHA as a function of the log concentration of this compound A.

-

Analyze the resulting competition curve. A biphasic curve indicates the presence of both β1- and β2-adrenoceptors, with the first phase representing displacement from β1-receptors and the second from β2-receptors.

-

Fit the data to a two-site model to determine the IC50 values for each site and the relative proportion of each receptor subtype.

-

References

- 1. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CGP 20712: A Potent and Selective β1-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 is a highly potent and selective antagonist of the β1-adrenergic receptor, a critical component of the sympathetic nervous system primarily located in cardiac tissue. Its remarkable selectivity over the β2-adrenergic receptor makes it an invaluable tool in cardiovascular research and a lead compound in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its characterization and an exploration of its impact on cellular signaling pathways are also presented to facilitate its application in research and drug development.

Chemical Structure and Identifiers

This compound is a synthetic organic compound. Its chemical structure is characterized by a substituted phenoxypropanolamine backbone, a common feature in many β-blockers, linked to a trifluoromethyl-substituted imidazole moiety. The precise chemical arrangement confers its high affinity and selectivity for the β1-adrenergic receptor.

Chemical Structure:

Table 1: Chemical Identifiers for this compound and its Common Salt Forms

| Identifier | This compound (Free Base) | This compound Dihydrochloride | CGP 20712A (Mesylate) |

| IUPAC Name | 2-hydroxy-5-(2-((2-hydroxy-3-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)amino)ethoxy)benzamide | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride | 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol methanesulfonate[1] |

| CAS Number | 137888-49-4[2] | 1216905-73-5[3] | 105737-62-0 |

| Molecular Formula | C23H25F3N4O5[2] | C23H25F3N4O5 · 2HCl | C23H25F3N4O5 · CH4O3S |

| Molecular Weight | 494.46 g/mol [2] | 567.39 g/mol | 590.57 g/mol |

| SMILES | Cn1cc(nc1c2ccc(cc2)OCC(CNCCOc3ccc(c(c3)C(=O)N)O)O)C(F)(F)F | Cl.Cl.CN1C=C(N=C1C1=CC=C(OCC(O)CNCCOC2=CC=C(O)C(=C2)C(N)=O)C=C1)C(F)(F)F | CS(O)(=O)=O.Cn1cc(nc1-c2ccc(OCC(O)CNCCOc3ccc(O)c(c3)C(N)=O)cc2)C(F)(F)F |

| InChI Key | GKJZEKSHCJELPL-UHFFFAOYSA-N | PURFQCFKYNMIQF-UHFFFAOYSA-N | VFPOVCXWKBYDNF-UHFFFAOYSA-N |

Physicochemical and Pharmacological Properties

This compound exhibits physicochemical properties that influence its biological activity and experimental handling. Its pharmacological profile is dominated by its high-affinity and selective antagonism of the β1-adrenergic receptor.

Table 2: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Physical Form | Solid, white to off-white powder | |

| Solubility | Dihydrochloride salt: Soluble to 50 mM in water. Mesylate salt: DMSO: 80 mg/mL (135.46 mM) | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from moisture. | [4] |

| β1-Adrenergic Receptor Affinity (IC50) | 0.7 nM | [3][4][5][6][7] |

| β1-Adrenergic Receptor Affinity (Ki) | 0.3 nmol/L | [2][8] |

| Selectivity | ~10,000-fold selective for β1 over β2-adrenoceptors | [3][5][6] |

Signaling Pathways

As a β1-adrenergic receptor antagonist, this compound primarily functions by blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the β1-adrenergic receptor. This inhibition modulates downstream signaling cascades.

Canonical Gs-cAMP-PKA Pathway

The canonical signaling pathway for the β1-adrenergic receptor involves its coupling to a stimulatory G protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a cellular response. By blocking the initial receptor activation, this compound effectively inhibits this entire cascade.

Non-Canonical Signaling Pathways

Recent research has unveiled that β1-adrenergic receptors can also signal through pathways independent of Gs-cAMP-PKA. These non-canonical pathways can be initiated by the transactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), or through β-arrestin-mediated signaling.[9][10][11] These alternative pathways can lead to the activation of the Ras/Raf/MEK/ERK cascade, influencing cellular processes like gene expression and cell growth.[10][11] The precise impact of this compound on these non-canonical pathways is an active area of investigation.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound in vitro.

Radioligand Competition Binding Assay

This assay is used to determine the affinity of this compound for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing β1-adrenergic receptors (e.g., from rat neocortex)

-

[3H]Dihydroalprenolol ([3H]DHA) as the radioligand

-

CGP 20712A (methanesulfonate salt)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from a tissue or cell line known to express β1-adrenergic receptors.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add membrane preparation, a fixed concentration of [3H]DHA (typically at its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, a fixed concentration of [3H]DHA, and a high concentration of a non-selective β-adrenergic antagonist (e.g., 1 µM propranolol).

-

Competition: Add membrane preparation, a fixed concentration of [3H]DHA, and varying concentrations of CGP 20712A (e.g., from 10^-12 M to 10^-5 M).[1]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]DHA binding against the log concentration of CGP 20712A.

-

Determine the IC50 value (the concentration of CGP 20712A that inhibits 50% of specific [3H]DHA binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound A | Adrenergic Receptor | TargetMol [targetmol.com]

- 5. β1-adrenergic receptor antagonists signal via PDE4 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of CGP 20712 for β1-Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of CGP 20712, a cornerstone tool in adrenergic research, with a specific focus on its remarkable selectivity for the β1-adrenoceptor subtype. Through a comprehensive review of binding affinity and functional antagonism data, this document provides a detailed understanding of its mechanism of action and the experimental methodologies used for its characterization.

Core Concept: The High Selectivity of this compound

This compound is a potent and highly selective competitive antagonist of the β1-adrenoceptor.[1][2][3][4][5] Its primary mechanism of action involves binding to β1-adrenoceptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline and blocking their downstream effects.[2][3] This selectivity is crucial for dissecting the specific physiological roles of the β1-adrenoceptor from those of the β2 and β3 subtypes.

The selectivity of this compound for the β1-adrenoceptor over the β2-adrenoceptor is exceptionally high, with reported selectivity ratios reaching as high as 10,000-fold.[1][4][6] Studies have also demonstrated significant selectivity over the β3-adrenoceptor, with one study reporting a 4169-fold higher affinity for β1 over β3.[7][8] This remarkable specificity makes this compound an invaluable pharmacological tool for in vitro and in vivo studies.

Quantitative Analysis of this compound Affinity and Potency

The selectivity of this compound is quantitatively defined by its binding affinity (Ki), the concentration required to inhibit 50% of a response (IC50), and its antagonist potency (pA2). The following tables summarize key quantitative data from various studies.

| Parameter | Receptor Subtype | Value (nM) | Experimental System | Reference |

| Ki | β1-adrenoceptor | 0.3 | Not specified | [2][3] |

| IC50 | β1-adrenoceptor | 0.7 | Not specified | [1][4][5] |

| pKD | β1-adrenoceptor | 9.5 ± 0.9 | Sheep ventricular myocardium | [9] |

| pKD | β2-adrenoceptor | 4.5 ± 0.4 | Sheep ventricular myocardium | [9] |

Table 1: Binding Affinity of this compound for β-Adrenoceptor Subtypes

| Parameter | Agonist | Antagonist | Value | Experimental System | Reference |

| KB | (-)-Adrenaline | This compound | 0.3 nM | Rat right atria | [10] |

Table 2: Functional Antagonism of this compound

Experimental Protocols for Determining Selectivity

The high selectivity of this compound has been established through rigorous experimental protocols, primarily radioligand binding assays and functional antagonism studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.[11] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radioligand is then measured to determine its binding affinity.

Typical Experimental Workflow:

-

Membrane Preparation: Membranes expressing the target β-adrenoceptor subtype (β1, β2, or β3) are prepared from tissues or cultured cells.[12][13] Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[12] The final pellet is resuspended in a suitable buffer.[12]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]dihydroalprenolol or [3H]-CGP 12177) and varying concentrations of the competing unlabeled ligand (this compound).[6][9][14] The incubation is typically carried out at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12][14]

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.[12][13] The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled ligand. These curves are then analyzed using non-linear regression to determine the IC50 value, which is subsequently used to calculate the inhibition constant (Ki).[12]

Functional Assays: Adenylyl Cyclase Activity

Functional assays measure the biological response elicited by receptor activation or blockade. For β-adrenoceptors, a common functional assay is the measurement of adenylyl cyclase activity, a key enzyme in the β-adrenergic signaling pathway.

Typical Experimental Protocol:

-

Cell/Tissue Preparation: Prepare cells or tissues expressing the β-adrenoceptor of interest.

-

Agonist Stimulation: Stimulate the cells/tissues with a β-adrenoceptor agonist (e.g., isoprenaline) in the presence and absence of varying concentrations of this compound.

-

Measurement of cAMP: Terminate the reaction and measure the intracellular concentration of cyclic AMP (cAMP), the product of adenylyl cyclase activity. This can be done using various methods, including radioimmunoassays or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Generate dose-response curves for the agonist in the presence of the antagonist. The rightward shift of the dose-response curve caused by the antagonist is used to determine its potency, often expressed as the pA2 value derived from a Schild analysis.[15][16][17]

β1-Adrenoceptor Signaling Pathway

Understanding the signaling pathway of the β1-adrenoceptor is essential for interpreting the effects of antagonists like this compound. β1-adrenoceptors are G-protein coupled receptors (GPCRs) primarily coupled to the stimulatory G-protein, Gs.[18][19][20]

Canonical Pathway:

-

Ligand Binding: Binding of an agonist (e.g., adrenaline, noradrenaline) to the β1-adrenoceptor induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.[18][19]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19]

-

PKA Activation: cAMP activates Protein Kinase A (PKA).[18][19]

-

Downstream Effects: PKA phosphorylates various intracellular proteins, leading to the characteristic physiological responses of β1-adrenoceptor stimulation, such as increased heart rate and contractility.[19][20]

Non-Canonical Pathway:

In some cell types, such as striatal neurons, β1-adrenoceptors can also activate a distinct, cAMP-independent signaling pathway.[21][22] This pathway involves the transactivation of a receptor tyrosine kinase (RTK), leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade and subsequent phosphorylation of the transcription factor CREB.[21][22]

Logical Relationship of this compound Selectivity

The high selectivity of this compound for β1-adrenoceptors is a result of its differential binding affinity for the various β-adrenoceptor subtypes. This relationship can be visualized as a hierarchical preference.

Conclusion

This compound stands out as a pharmacological tool of immense value due to its profound and well-documented selectivity for the β1-adrenoceptor. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways that define its interaction with this crucial receptor subtype. For researchers and drug development professionals, a thorough understanding of this compound's selectivity is paramount for the accurate interpretation of experimental results and the rational design of novel therapeutics targeting the adrenergic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. bio-techne.com [bio-techne.com]

- 5. CGP-20712 - Immunomart [immunomart.com]

- 6. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pa2 determination | PPTX [slideshare.net]

- 18. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CGP 20712: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 20712 is a highly selective and potent antagonist of the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue.[1][2][3] Its remarkable selectivity makes it an invaluable tool in preclinical research for differentiating between β1- and β2-adrenoceptor subtypes and for investigating the physiological and pathological roles of β1-AR signaling. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological properties, experimental applications, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism at the β1-adrenergic receptor. By binding to this receptor, it blocks the binding of endogenous catecholamines such as adrenaline and noradrenaline, thereby inhibiting their downstream effects.[2][3] This blockade primarily impacts the positive chronotropic (heart rate) and inotropic (contractility) responses mediated by β1-AR stimulation in the heart.[1][2][3]

Quantitative Pharmacological Data

The preclinical evaluation of this compound has yielded precise quantitative data on its binding affinity and inhibitory potency. These parameters are crucial for designing and interpreting experiments.

| Parameter | Value | Receptor Subtype | Tissue/System | Reference |

| Ki | 0.3 nmol/L | β1-Adrenoceptor | Not Specified | [2][3] |

| IC50 | 0.7 nM | β1-Adrenoceptor | Not Specified | [4] |

| Selectivity | ~10,000-fold | β1 vs. β2 | Not Specified | [4] |

| pA2 | 9.29 | β1-Adrenoceptor | Human right atrial appendage | [5] |

| pA2 | 5.65 | Putative β4-Adrenoceptor | Rat fat cells | [6] |

| pKi | 5.26 | α1-Adrenoceptor | Rat Aorta | [7] |

Experimental Protocols

This compound is frequently employed in two main types of preclinical assays: radioligand binding assays to determine receptor affinity and density, and functional assays to assess its antagonist activity on tissue or cellular responses.

Radioligand Binding Assay for β-Adrenoceptor Subtype Quantification

This protocol provides a general framework for a competitive radioligand binding assay to differentiate β1- and β2-adrenoceptors using CGP 20712A.

Objective: To determine the relative densities of β1- and β2-adrenoceptors in a given tissue homogenate.

Materials:

-

Tissue of interest (e.g., rat neocortex, heart ventricles)

-

[3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]-ICYP) as the non-selective radioligand

-

CGP 20712A (selective β1-antagonist)

-

ICI 118,551 (selective β2-antagonist, for comparison)

-

Propranolol (non-selective β-antagonist, for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of propranolol (e.g., 1 µM).

-

Competition Binding: Membrane preparation, radioligand, and increasing concentrations of CGP 20712A.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CGP 20712A.

-

Analyze the resulting competition curve using non-linear regression to determine the IC50 value(s). A biphasic curve indicates the presence of both β1- and β2-adrenoceptors.

-

Functional Assay for Positive Chronotropic Effects in Rat Atria

This protocol outlines a method to assess the functional antagonism of this compound on agonist-induced increases in heart rate in isolated rat right atria.

Objective: To determine the potency of this compound in blocking the positive chronotropic effects of β-adrenergic agonists.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

β-adrenergic agonist (e.g., isoprenaline, adrenaline)

-

This compound

-

Isolated organ bath system with force-displacement transducers and a heart rate monitor

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the rat and dissect out the heart. Isolate the right atrium and mount it in an organ bath containing gassed Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the atrium to equilibrate for at least 60 minutes, with regular changes of the bath solution, until a stable spontaneous beating rate is achieved.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the β-adrenergic agonist by adding increasing concentrations to the bath and recording the steady-state heart rate at each concentration.

-

Antagonist Incubation: Wash out the agonist and allow the atrial rate to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis:

-

Plot the heart rate response against the log concentration of the agonist in the absence and presence of this compound.

-

Calculate the EC50 values for the agonist in both conditions.

-

A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.

-

Signaling Pathways and Visualizations

This compound acts by blocking the canonical β1-adrenergic receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the experimental workflows.

β1-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like adrenaline or noradrenaline, the β1-AR couples to a stimulatory G-protein (Gs).[1][8] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][8] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the physiological responses.[1][8][9]

Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the logical steps involved in a radioligand displacement assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow for a Radioligand Displacement Assay.

Logical Diagram of β1 vs. β2 Adrenoceptor Selectivity

This diagram illustrates the principle of using this compound to distinguish between β1 and β2 adrenoceptors based on its high selectivity.

Caption: Logical Basis of this compound's β1-Adrenoceptor Selectivity.

Conclusion

This compound is a cornerstone pharmacological tool for the preclinical investigation of β1-adrenergic receptor function. Its high selectivity allows for the precise dissection of β1- versus β2-adrenoceptor mediated effects in a variety of experimental systems. The data and protocols summarized in this guide provide a foundation for researchers to effectively utilize this compound in their studies of cardiovascular physiology, pharmacology, and drug discovery. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding its mechanism of action and application.

References

- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization and autoradiographic localization of beta-adrenoceptor subtypes in human cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of beta-adrenergic receptors by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. discoverbiotech.com [discoverbiotech.com]

A Technical Guide to Utilizing CGP 20712 in G-Protein Coupled Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CGP 20712 in GPCR Pharmacology

This compound is a vital pharmacological tool for researchers studying G-protein coupled receptors (GPCRs), specifically the β-adrenergic receptor family. It is a highly potent and selective competitive antagonist for the β1-adrenoceptor.[1][2] This remarkable selectivity allows for the precise dissection of β1-adrenergic signaling pathways from those mediated by β2 and β3 subtypes, making it an indispensable compound for quantifying receptor populations and elucidating their physiological roles.[3][4] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed protocols for its application in key experimental assays.

Mechanism of Action

This compound functions as a competitive antagonist at the β1-adrenoceptor.[1][2] Its primary mechanism involves binding to the receptor's orthosteric site, the same site recognized by endogenous catecholamines like adrenaline and noradrenaline. By occupying this site, this compound prevents agonist binding and subsequent receptor activation, thereby blocking downstream signaling cascades such as the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1][5] Its utility is defined by its exceptionally high affinity for the β1 subtype compared to other β-adrenoceptors.[6][7]

Quantitative Data: Receptor Binding Affinity and Selectivity

The efficacy of this compound as a research tool is rooted in its quantitative pharmacological profile. Its high affinity for the β1-adrenoceptor and significantly lower affinity for β2- and β3-adrenoceptors are critical for designing experiments that can pharmacologically isolate β1-receptor-mediated effects.

| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) | Reference |

| Ki | 0.3 nM | - | - | - | - | [1][2] |

| IC50 | 0.7 nM | - | - | ~10,000-fold | - | [3][8] |

| pKi | - | - | 5.1 - 5.7 | - | - | [9] |

| Selectivity Fold | - | - | - | 501-fold | 4169-fold | [6][7] |

Table 1: Summary of reported binding affinities and selectivity for CGP 20712A at human β-adrenoceptor subtypes. Values can vary based on experimental conditions and tissue/cell types used.

Visualizing the β1-Adrenergic Signaling Pathway

The canonical signaling pathway initiated by the activation of the β1-adrenoceptor involves the Gs protein, leading to the production of cAMP. This compound acts by blocking the initial step of this cascade.

Experimental Protocols

This compound is predominantly used in two main types of assays: radioligand binding assays to quantify receptors and functional assays to measure the physiological response to receptor activation.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the density of β1-adrenoceptors (Bmax) and the affinity (Ki) of competing ligands in a given tissue or cell preparation.[10][11] The principle involves incubating a membrane preparation with a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and increasing concentrations of unlabeled this compound. The biphasic displacement curve generated allows for the differentiation of high-affinity (β1) and low-affinity (β2) binding sites.[3]

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[12]

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[12]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[12]

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:[12]

-

50 µL of assay buffer (for total binding) or a high concentration of a non-selective antagonist like propranolol (for non-specific binding).

-

50 µL of varying concentrations of this compound (typically spanning 10^-12 to 10^-5 M).

-

50 µL of a fixed concentration of radioligand (e.g., [3H]DHA, typically at its Kd concentration).

-

100 µL of membrane preparation (e.g., 20-50 µg protein).

-

-

Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.[12][13]

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[12][13]

-

Wash the filters rapidly with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 values for the high-affinity (β1) and low-affinity (β2) sites, and the relative proportion of each subtype.

-

Adenylyl Cyclase (AC) Functional Assay

This assay measures the ability of this compound to block agonist-induced activation of adenylyl cyclase, the primary effector enzyme for β1-adrenoceptors.[8][14] By measuring the production of cAMP, one can determine the functional contribution of β1-receptors to the overall adrenergic response.

Methodology:

-

Membrane Preparation:

-

Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

-

-

AC Reaction:

-

In separate tubes or a 96-well plate, set up the reaction mixture on ice. The mixture typically contains:

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

ATP (the substrate for the enzyme).[14]

-

A cAMP phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A GTP source (e.g., GTP or a non-hydrolyzable analog like GppNHp) for G-protein activation.[14]

-

An ATP regenerating system (e.g., creatine kinase and phosphocreatine).

-

-

Add varying concentrations of this compound to the appropriate tubes.

-

Add a fixed, stimulatory concentration of a β-agonist (e.g., isoproterenol).

-

Initiate the reaction by adding the membrane preparation and transferring the plate/tubes to a 30-37°C water bath for 10-20 minutes.

-

-

Termination and cAMP Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition of agonist-stimulated AC activity for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the functional potency of this compound in that system. A Schild analysis can also be performed to determine the antagonist's equilibrium constant (KB).[16][17]

-

Conclusion

This compound remains a cornerstone tool in GPCR pharmacology due to its high potency and exceptional selectivity for the β1-adrenoceptor.[1][8] Its application in radioligand binding and functional assays allows researchers to accurately quantify β1-receptor populations and isolate their contributions to complex physiological processes.[4] The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for scientists aiming to leverage the power of this compound in their exploration of adrenergic signaling and broader GPCR-targeted drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CGP 20712A | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of adenylyl cyclase activity using a fluorescent ATP substrate and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

The Utilization of CGP 20712: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Basic Research Applications of the Selective β1-Adrenoceptor Antagonist, CGP 20712.

For researchers, scientists, and professionals in drug development, the selective β1-adrenoceptor antagonist this compound serves as a critical tool for the precise dissection of adrenergic signaling pathways. Its high affinity and selectivity for the β1-adrenoceptor over its β2 and β3 counterparts have established it as an invaluable ligand in a multitude of basic research applications, from receptor quantification to the elucidation of physiological and pathological mechanisms. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Properties and Quantitative Data

This compound is a potent and highly selective antagonist of the β1-adrenergic receptor. This selectivity is fundamental to its utility in distinguishing β1- from β2-adrenoceptor populations within the same tissue or cell preparation. The quantitative parameters of this compound's interaction with adrenergic receptors are summarized below.

| Parameter | Value | Receptor Subtype | Species/System | Reference |

| IC50 | 0.7 nM | β1-adrenoceptor | Not Specified | [1][2] |

| Ki | 0.3 nmol/L | β1-adrenoceptor | Not Specified | [3][4] |

| Selectivity | ~10,000-fold over β2 | β1 vs β2 | Not Specified | [1][5] |

| Selectivity | 501-fold over β2 | human β1 vs β2 | CHO cells | [6][7] |

| Selectivity | 4169-fold over β3 | human β1 vs β3 | CHO cells | [6][7] |

| KB | 0.3 nmol/l | β1-adrenoceptors | Rat sinoatrial node | [8] |

Key Experimental Applications and Protocols

The high selectivity of this compound makes it an indispensable tool in several key experimental paradigms. Detailed protocols for its primary applications are provided below.

Radioligand Binding Assays for Receptor Quantification

This compound is extensively used in competition binding assays to determine the relative densities of β1- and β2-adrenoceptors in a given tissue or cell membrane preparation.[5][9] In this setup, a non-selective radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or 125I-cyanopindolol (125I-CYP), is competed off the receptors by increasing concentrations of the unlabeled this compound.[5][10] The resulting biphasic competition curve allows for the quantification of the two receptor subtypes.[5]

Experimental Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C.

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

Perform the assay in a 96-well plate with a final reaction volume of 250 µL per well.

-

Prepare serial dilutions of this compound A, typically ranging from 10-12 M to 10-4 M.[10]

-

To each well, add:

-

50 µL of the appropriate this compound A dilution or buffer (for total binding).

-

50 µL of a fixed concentration of the radioligand (e.g., [3H]DHA or 125I-CYP). The concentration of the radioligand should be close to its Kd value.

-

150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

-

-

For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1 µM propranolol) instead of this compound A.

-

-

Incubation and Filtration:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters four times with ice-cold wash buffer.

-

-

Quantification and Data Analysis:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound A concentration.

-

Analyze the resulting biphasic competition curve using non-linear regression to determine the IC50 values for the high-affinity (β1) and low-affinity (β2) binding sites, as well as the relative proportion of each receptor subtype. The Ki values can then be calculated using the Cheng-Prusoff equation.

-

Functional Assays: Measurement of cAMP Accumulation

This compound is crucial for isolating β1-adrenoceptor-mediated effects on downstream second messenger systems, most notably the production of cyclic AMP (cAMP). By blocking the β1-adrenoceptor, the contribution of β2-adrenoceptors to the overall cAMP response upon stimulation with a non-selective agonist like isoproterenol can be determined. Conversely, in the presence of a selective β2-antagonist, the specific effect of β1-adrenoceptor activation can be studied. Some studies have also suggested that CGP 20712A can act as an inverse agonist, reducing basal cAMP levels in certain cell types.[11][12]

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Treatment:

-

Plate cells expressing the adrenergic receptors of interest (e.g., primary cardiomyocytes, CHO cells) in a suitable multi-well format.

-

On the day of the experiment, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with this compound (e.g., 10 nM, 100 nM, or 1000 nM) for a sufficient time to ensure receptor binding (e.g., 15-30 minutes).[1]

-

-

Receptor Stimulation:

-

Stimulate the cells with a β-adrenoceptor agonist (e.g., isoproterenol) at various concentrations for a defined period (e.g., 10-15 minutes).

-

-

cAMP Measurement:

-

Terminate the stimulation and lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as an ELISA, a fluorescence-based assay, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the presence and absence of this compound.

-

Analyze the data to determine the effect of β1-adrenoceptor blockade on the agonist's potency (EC50) and efficacy (Emax).

-

In Vivo Cardiovascular Studies

This compound is employed in animal models to investigate the specific role of β1-adrenoceptors in cardiovascular regulation. By selectively blocking these receptors, researchers can study their contribution to heart rate, blood pressure, and cardiac contractility under various physiological and pharmacological conditions.

Experimental Protocol: In Vivo Cardiovascular Assessment in Rats

-

Animal Model and Surgical Preparation:

-

Use conscious, freely moving rats to avoid the confounding effects of anesthesia.

-

Implant catheters for intravenous drug administration and blood pressure monitoring.

-

-

Dosing Regimen:

-

Cardiovascular Monitoring:

-

Continuously record cardiovascular parameters, including mean arterial pressure (MAP) and heart rate (HR), before, during, and after drug administration.

-

-

Pharmacological Challenge (Optional):

-

After establishing a stable blockade with this compound, administer a β-adrenoceptor agonist (e.g., isoproterenol or adrenaline) to assess the degree of β1-adrenoceptor antagonism and unmask the effects mediated by other adrenoceptor subtypes.[8]

-

-

Data Analysis:

-

Analyze the changes in MAP and HR in response to this compound and any subsequent pharmacological challenges.

-

Compare the responses between the this compound-treated group and the vehicle control group to determine the specific contribution of β1-adrenoceptors.

-

Conclusion

This compound remains a cornerstone tool in adrenergic receptor research. Its high selectivity for the β1-adrenoceptor provides an unparalleled level of precision for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide offer a framework for the effective application of this compound in quantifying receptor populations, dissecting signaling pathways, and understanding the physiological roles of β1-adrenoceptors. For researchers in cardiovascular science, neurobiology, and drug discovery, a thorough understanding of the applications of this compound is essential for advancing our knowledge of adrenergic signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. giffordbioscience.com [giffordbioscience.com]

CGP 20712: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CGP 20712, a potent and highly selective β1-adrenergic receptor antagonist. This document details its chemical properties, mechanism of action, key quantitative data, and experimental protocols for its use in research settings.

Chemical Properties and Identification

This compound is available in several forms, each with a distinct CAS number and molecular weight. It is crucial for researchers to identify the specific form being used to ensure accurate experimental design and data interpretation.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Free Base) | 137888-49-4 | C₂₃H₂₅F₃N₄O₅ | 494.46 |

| This compound A (Mesylate) | 105737-62-0 | C₂₄H₂₉F₃N₄O₈S | 590.57 |

| This compound (Dihydrochloride) | 1216905-73-5 | C₂₃H₂₅F₃N₄O₅ · 2HCl | 567.39 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to the β1-AR, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[1] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.

The β1-adrenergic receptor is predominantly coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response. By competitively inhibiting the initial step of this pathway, this compound effectively blocks the production of cAMP and the subsequent downstream effects.

Quantitative Pharmacological Data